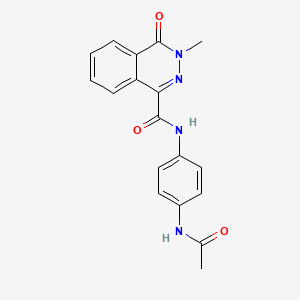

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

N-(4-Acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (molecular formula: C₁₈H₁₆N₄O₃, molecular weight: 336.35 g/mol) is a phthalazine-derived compound featuring a 4-acetamidophenyl carboxamide substituent and a 3-methyl-4-oxo-dihydrophthalazine core . The compound’s synthesis and characterization are documented in high-throughput screening databases, where it is cataloged under ID Y044-4435 . While its specific biological activity remains under investigation, structural analogs suggest possible applications in kinase inhibition or nucleic acid targeting due to heterocyclic pharmacophores.

Properties

Molecular Formula |

C18H16N4O3 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C18H16N4O3/c1-11(23)19-12-7-9-13(10-8-12)20-17(24)16-14-5-3-4-6-15(14)18(25)22(2)21-16/h3-10H,1-2H3,(H,19,23)(H,20,24) |

InChI Key |

AKAUKXNZTAKQSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the acetamidophenyl group: This step often involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the acetamidophenyl group is reacted with a halogenated phthalazine intermediate in the presence of a palladium catalyst.

Methylation and carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The phthalazine core distinguishes this compound from other nitrogen-containing heterocycles. Key comparisons include:

Key Observations :

- Phthalazine vs.

Functional Group Variations

Carboxamide vs. Carboxylic Acid/Nitrile Derivatives

- Target Compound (Carboxamide) : The carboxamide group enhances solubility in polar solvents compared to carboxylic acid or nitrile derivatives .

- 3-Methyl-4-oxo-imidazo-tetrazine-8-carboxylic acid : The free carboxylic acid group increases acidity (pKa ~2–3), limiting passive cellular uptake but enabling salt formation for formulation .

- 3-Methyl-4-oxo-imidazo-tetrazine-8-carbonitrile : The nitrile group confers electrophilicity, enabling click chemistry applications but raising toxicity concerns .

Chloroacetyl Derivatives

A structurally distinct diazine analog, N-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, incorporates a chloroacetyl group. This modification enhances electrophilicity, promoting nucleophilic attack (e.g., by thiols in biological systems), which is absent in the target compound .

Pharmacological and Industrial Relevance

- Imidazo-tetrazine Derivatives : Used as intermediates in temozolomide synthesis (an anticancer agent), highlighting the therapeutic relevance of this structural class .

Biological Activity

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C15H14N4O3

- Molecular Weight: 298.30 g/mol

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound appears to inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response: By suppressing cytokine production, it may modulate the immune response, providing therapeutic benefits in inflammatory conditions.

Toxicological Profile

Toxicity assessments indicate that the compound has a moderate safety profile. In animal studies, doses up to 200 mg/kg did not result in significant adverse effects. However, further studies are required to fully understand its toxicological implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.